What are the chemical properties of Aleuritic acid methyl ester?
What are the chemical properties of Aleuritic acid methyl ester?
Aleuritic acid methyl ester, systematically known as methyl 9,10,16-trihydroxyhexadecanoate, is the methyl ester derivative of aleuritic acid, a primary constituent of shellac. This document provides an in-depth overview of its chemical and physical properties, spectroscopic profile, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Aleuritic acid methyl ester is a white, crystalline solid, appearing as fine, feathery needles.[1] It is a racemic mixture, containing two stereocenters.[2] The fundamental physicochemical properties of aleuritic acid methyl ester are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₄O₅ | [1][2] |
| Molecular Weight | 318.45 g/mol | [1][2] |
| Appearance | Fine feathery needles | [1] |
| Melting Point | 72-73 °C | [1] |
| Boiling Point | 235 °C at 0.1 mmHg | [1] |
| Solubility | Soluble in methanol, ethanol, chloroform, acetone. Less soluble in benzene. Insoluble in petroleum ether. | [1] |
| Stereochemistry | Racemic | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a typical long-chain fatty acid methyl ester shows characteristic signals. A strong singlet is expected around 3.7 ppm corresponding to the methyl ester protons (-COOCH₃).[3] The protons on the carbons bearing the hydroxyl groups (-CH(OH)-) would likely appear as multiplets in the region of 3.4-4.0 ppm. The methylene protons alpha to the ester group (-CH₂COOCH₃) are expected around 2.3 ppm as a triplet.[3] The terminal methyl group of the fatty acid chain will appear as a triplet around 0.88 ppm.[3] The remaining methylene protons of the aliphatic chain would form a complex series of multiplets between 1.2 and 1.6 ppm.[3]
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¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the ester carbonyl carbon at approximately 174 ppm. The methoxy carbon of the ester group will be observed around 51 ppm. The carbons attached to the hydroxyl groups are expected in the 60-80 ppm range. The remaining aliphatic carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of aleuritic acid methyl ester is predicted to exhibit the following key absorption bands:
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A broad, strong absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.[4]
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A strong, sharp absorption peak around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group.[4]
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C-H stretching vibrations of the aliphatic chain will be observed in the 3000-2850 cm⁻¹ region.[4]
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C-O stretching vibrations will appear in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of aleuritic acid methyl ester would likely show a molecular ion peak (M⁺) at m/z 318. The fragmentation pattern would be characterized by the loss of water (m/z 300), a methoxy group (m/z 287), and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.
Experimental Protocols
Synthesis of Aleuritic Acid Methyl Ester via Fischer Esterification
Aleuritic acid methyl ester can be synthesized from aleuritic acid through Fischer-Speier esterification.[5]
Materials:
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Aleuritic acid
-
Anhydrous methanol
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Concentrated sulfuric acid (catalyst)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
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Solvents for extraction and recrystallization (e.g., diethyl ether, aqueous ethanol)
Procedure:
-
Aleuritic acid is dissolved in a large excess of anhydrous methanol.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the alcohol volume) is slowly added to the solution.
-
The reaction mixture is refluxed for several hours (e.g., 4-6 hours) or stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the excess methanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent like diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield pure aleuritic acid methyl ester.[5]
Reactivity and Stability
Aleuritic acid methyl ester is generally stable under standard conditions. As an ester, it is susceptible to hydrolysis back to aleuritic acid and methanol under both acidic and basic conditions. The hydroxyl groups can undergo further reactions such as oxidation or esterification. The stability of methyl esters is well-documented, and they are generally stable to a range of conditions, but can be cleaved by strong acids, strong bases, and certain reducing agents like lithium aluminum hydride.[6]
Applications and Biological Activity
The primary documented application of lower alkyl esters of aleuritic acid, including the methyl ester, is as a plasticizer for cellulose ethers and esters.[5] These esters can be incorporated into plastic compositions to impart flexibility and softness.
While no specific signaling pathways have been elucidated for aleuritic acid methyl ester itself, research into the parent compound and its derivatives provides some insights into potential areas of biological activity. Aleuritic acid is a key starting material in the synthesis of various fragrances, such as civetone and ambrettolide.[7][8] Furthermore, some derivatives of aleuritic acid have been synthesized and shown to possess significant antibacterial and antifungal activities.[9] This suggests that aleuritic acid methyl ester could be a subject of interest in the development of new antimicrobial agents.
Visualizations
Caption: Synthesis workflow for Aleuritic Acid Methyl Ester.
Caption: Relationship between Shellac, Aleuritic Acid, and its derivatives.
References
- 1. ALEURITIC ACID(533-87-9) MS [m.chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. US2382919A - Esters of aleuritic acid - Google Patents [patents.google.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Chemshel [chemshel.com]
- 9. researchgate.net [researchgate.net]
